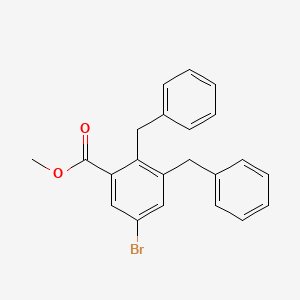
Methyl 2,3-dibenzyl-5-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dibenzyl-5-bromobenzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibenzyl-5-bromobenzoate typically involves the esterification of 2,3-dibenzyl-5-bromobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3-dibenzyl-5-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Hydrogenated compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,3-dibenzyl-5-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dibenzyl-5-bromobenzoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This can lead to the formation of new compounds with different biological activities. The pathways involved in these reactions include the activation of electrophilic centers and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- 2,3-Dibenzyl-5-bromobenzoic acid methyl ester
Uniqueness
Methyl 2,3-dibenzyl-5-bromobenzoate is unique due to its dibenzyl substitution pattern, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications.
Propriétés
Numéro CAS |
182676-91-1 |
|---|---|
Formule moléculaire |
C22H19BrO4 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
methyl 5-bromo-2,3-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C22H19BrO4/c1-25-22(24)19-12-18(23)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Clé InChI |
WLDVSKMISPGCPN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1CC2=CC=CC=C2)CC3=CC=CC=C3)Br |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Synonymes |
5-Bromo-2,3-bis(phenylmethoxy)benzoic Acid Methyl Ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















